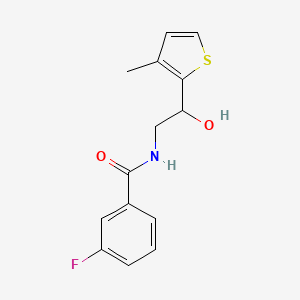

3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is a chemical compound . It is offered by Benchchem for CAS No. 1705960-66-2.

Molecular Structure Analysis

The molecular formula of “3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is C7H6FNO2 . The molecular weight is 155.128 .Physical And Chemical Properties Analysis

The molecular formula of “3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is C7H6FNO2 . The molecular weight is 155.128 .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

Research into thiourea derivatives, including compounds with fluorine substituents, has demonstrated their potential in the development of novel anti-microbial agents with antibiofilm properties. These compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. The study suggests that the presence of fluorine enhances the antimicrobial efficacy of these derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Applications in Positron Emission Tomography (PET) Imaging

Fluorinated compounds, such as 3-fluoro derivatives, have been explored for their potential in chemoselective labeling of peptides as tracers for PET imaging. The preparation and successful application of 18F-fluorothiols demonstrate their considerable potential in this field, offering a new avenue for the development of PET tracers (Glaser et al., 2004).

Antibacterial and Antifungal Activity

Fluorinated benzamide derivatives, including those with fluorine substituents, have shown promising results in combating various fungal and bacterial strains. The study of fluoro and trifluoromethyl derivatives indicates their high activity against fungi and Gram-positive microorganisms, highlighting the importance of structural modifications for enhanced antimicrobial properties (Carmellino et al., 1994).

Enhancing Organic Solar Cell Efficiency

The integration of fluorine-containing small-molecule materials in organic solar cells (OSCs) has been shown to significantly improve power conversion efficiency. A study utilizing 7,7-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene-2,6-diyl)bis(6-fluoro-4-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo-[c] [1,2,5]thiadiazole) demonstrates a 24% increase in PCE, attributing this enhancement to an efficient Förster resonance energy/charge transfer process (Bi et al., 2016).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed as colorimetric sensors for the detection of fluoride anions. These compounds undergo a color transition in the presence of fluoride anions, offering a simple and effective method for the visual detection of this anion in various environments (Younes et al., 2020).

Propiedades

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-9-5-6-19-13(9)12(17)8-16-14(18)10-3-2-4-11(15)7-10/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVKMLZIMIXSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)

![methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2703723.png)

![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)

![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)